4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound that belongs to the pyrrolo[2,3-b]pyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a chloromethyl group at the fourth position of the pyrrolo ring, which can influence its reactivity and biological properties.
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its structure. It is also categorized under pyridine derivatives, which are known for their applications in drug development and synthesis of agrochemicals.
The synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
The synthetic routes may vary based on the desired substituents and functional groups. For instance, alkylation methods can be employed to modify the ring structure further, enhancing biological activity against specific targets such as protein kinases or phosphodiesterases .
The molecular formula for 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is , with a molecular weight of approximately 152.58 g/mol. The structure consists of a pyrrole ring fused to a pyridine ring, with a chloromethyl group at the fourth position.
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions:
These reactions are typically facilitated by catalysts such as palladium or nickel complexes under specific conditions (temperature, solvent) to achieve optimal yields and selectivity .
The mechanism of action for compounds derived from 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves inhibition of specific enzymes like protein kinases and phosphodiesterases. These enzymes are crucial in various signaling pathways that regulate cell proliferation and inflammation.
Studies have shown that derivatives exhibit selective inhibition against targets such as phosphodiesterase 4B and SGK-1 kinase, leading to potential therapeutic effects in treating inflammatory diseases and cancers .
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has significant applications in medicinal chemistry:
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine represents a structurally specialized heterocyclic compound that has emerged as a pivotal building block in modern drug discovery. As a chloromethyl-substituted azaindole derivative, this molecule combines the electronic properties of a pyrrole-fused pyridine system with the versatile reactivity of a benzyl chloride-type functional group. Its molecular architecture enables diverse chemical transformations, positioning it as a critical intermediate for accessing complex pharmacophores. The compound exemplifies how strategic functionalization of privileged scaffolds generates synthons capable of accelerating the development of biologically active molecules, particularly in kinase-targeted therapies and central nervous system (CNS) drug discovery [1] [3].
This compound belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) family, characterized by a bicyclic structure fusing pyrrole and pyridine rings at the [2,3-b] positions. Systematic IUPAC nomenclature designates it as 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, with the chloromethyl group (-CH₂Cl) attached at the 4-position of the azaindole core. Alternative names include 4-(chloromethyl)-7-azaindole and 1H-pyrrolo[2,3-b]pyridine-4-methanoyl chloride. Its hydrochloride salt form (CAS: 1841081-59-1) features distinct properties [2].
Table 1: Fundamental Molecular Properties of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1268390-67-5 (base) | ChemicalBook [1] |
1841081-59-1 (hydrochloride) | BLD Pharm [2] | |
Molecular Formula | C₈H₇ClN₂ (base) | ChemicalBook [1] |
C₈H₈Cl₂N₂ (hydrochloride) | BLD Pharm [2] | |
Molecular Weight | 166.61 g/mol (base) | ChemicalBook [1] |
203.07 g/mol (hydrochloride) | BLD Pharm [2] | |
MDL Number | MFCD20527501 (base) | ChemicalBook [1] |
MFCD28401035 (hydrochloride) | BLD Pharm [2] | |
Storage Conditions | 2-8°C (base) | ChemicalBook [1] |
Inert atmosphere, 2-8°C (HCl salt) | BLD Pharm [2] |
The chloromethyl group imparts significant electrophilic character, enabling nucleophilic substitution reactions with amines, thiols, and other nucleophiles. This reactivity underpins its utility in constructing carbon-nitrogen and carbon-sulfur bonds during medicinal chemistry derivatization campaigns. The pyrrolopyridine core contributes aromatic character and hydrogen-bonding capability through the pyrrolic nitrogen (N1-H), influencing target binding interactions in bioactive molecules [3] [5].
The synthetic chemistry of pyrrolo[2,3-b]pyridines traces back to the mid-20th century, but 4-substituted derivatives gained prominence only with advances in regioselective functionalization. Early routes relied on direct electrophilic substitution of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), which predominantly occurs at the 3-position due to electronic preferences. The synthesis of 4-(chloromethyl) derivatives required innovative approaches, including:
Halogen Dance Strategies: Initial synthesis exploited 4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS: 55052-28-3), a commercially available precursor produced via the Traube purine synthesis or related cyclization methods [6] [7]. This key intermediate (priced at ~$175/100g) undergoes halogen-metal exchange at low temperatures followed by quenching with DMF to introduce the aldehyde, which is subsequently reduced and chlorinated [7].
Directed Metalation: Modern routes employ directed ortho-metalation (DoM) of N-protected pyrrolopyridines. For example, installing a triisopropylsilyl (TIPS) group at N1 permits selective lithiation at C4 using strong bases like n-butyllithium, followed by electrophilic trapping with formaldehyde and chlorination [10].
Cross-Coupling Precursor Development: The discovery that 4-chloromethyl derivatives serve as superior electrophiles in Suzuki-Miyaura cross-couplings (compared to chloro analogs) accelerated their adoption. Boronate esters like 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane can be efficiently coupled with 4-(chloromethyl)-7-azaindole to generate biaryl structures prevalent in kinase inhibitors [3].
The commercial availability of 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine from multiple suppliers (ranging from $346-$503.4 per gram) reflects its established importance in medicinal chemistry workflows [1].
This synthon has become indispensable in constructing pharmacologically active compounds, particularly due to its balanced physicochemical properties and versatile reactivity:
Kinase Inhibitor Synthesis: The scaffold features prominently in tyrosine kinase inhibitors targeting c-Met, VEGFR2, and FLT-3. Researchers synthesized derivatives bearing 1,8-naphthyridin-2-one moieties linked via the chloromethyl group, yielding compounds like 32 (IC₅₀ = 1.92 nM against c-Met). This compound demonstrated potent antiproliferative activity against HT-29 (colon), A549 (lung), H460 (lung), and U87MG (glioblastoma) cancer cell lines, outperforming foretinib in some assays [5].
M₁ Receptor Positive Allosteric Modulators (PAMs): VU6007477—a pure M₁ PAM devoid of agonist activity—was developed via iterative parallel synthesis using pyrrolo[2,3-b]pyridine intermediates. The chloromethyl analog enabled rapid installation of heterobiaryl tails critical for M₁ potency (EC₅₀ = 230 nM) and CNS penetration (rat brain/plasma Kₚ = 0.28). Removal of the hydroxyl group in earlier analogs eliminated seizure liability, demonstrating how structural manipulations of this core mitigate cholinergic toxicity [3].
Fragment Coupling: The chloromethyl group serves as a linchpin for fragment assembly. Nucleophilic displacement with amines generates key intermediates like 4-(aminomethyl)-7-azaindoles, which are subsequently acylated or sulfonylated. In c-Met inhibitor programs, this strategy produced compounds with IC₅₀ values below 10 nM through hydrogen bonding between the pyrrolopyridine nitrogen and kinase hinge residues [5].
Table 2: Medicinal Chemistry Applications of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
Therapeutic Area | Derivative/Compound | Key Activity | Reference |
---|---|---|---|
Oncology (Kinase Inhibition) | Compound 32 bearing 1,8-naphthyridin-2-one | c-Met IC₅₀ = 1.92 nM; broad antiproliferative activity | Sci. Direct [5] |
Neuroscience (M₁ PAMs) | VU6007477 | M₁ PAM EC₅₀ = 230 nM; Kₚ,ᵤᵤ = 0.32 (rat) | PubMed [3] |
Antitubulin Agents | 1-Benzoyl-3-cyanopyrroloquinolines | HCT116 IC₅₀ = 34–41 nM (colon cancer) | Sci. Direct [9] |
The synthesis of these drug candidates typically exploits the chloromethyl group’s reactivity through two primary pathways:
Scheme 1: Strategic Role in Medicinal Chemistry Synthesis4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine →
a) Nucleophilic displacement → Aminomethyl derivatives (e.g., kinase inhibitors)
b) Suzuki coupling → Biaryl derivatives (e.g., M₁ PAMs)
The electron-deficient nature of the pyrrolopyridine core enhances the chloromethyl group’s electrophilicity, facilitating efficient reactions under milder conditions than typical benzyl chlorides. This reactivity, combined with the scaffold’s capacity to engage biological targets through hydrogen bonding and π-stacking, ensures its continued prominence in hit-to-lead optimization campaigns [3] [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7